molecular formula C18H18As3N3O3 B1262439 4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol) CAS No. 848850-40-8

4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol)

Cat. No.: B1262439
CAS No.: 848850-40-8
M. Wt: 549.1 g/mol
InChI Key: ONVRGHLGSHUFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol) is an organoarsenic compound that has been historically significant in the treatment of infectious diseases such as syphilis. . 4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol) is known for its unique structure, which includes arsenic atoms linked in a trimeric form.

Preparation Methods

The synthesis of trimerarsphenamine involves the reaction of arsenic trichloride with aniline derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol) undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol) has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of trimerarsphenamine involves its interaction with the bacterial cell membrane and proteins. It binds to the thiol groups in proteins, disrupting their function and leading to the death of the bacterial cells. The molecular targets include enzymes involved in cellular respiration and DNA replication .

Comparison with Similar Compounds

4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol) is unique compared to other organoarsenic compounds due to its trimeric structure. Similar compounds include:

4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol)’s unique trimeric structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

848850-40-8

Molecular Formula

C18H18As3N3O3

Molecular Weight

549.1 g/mol

IUPAC Name

2-amino-4-[2,3-bis(3-amino-4-hydroxyphenyl)triarsiran-1-yl]phenol

InChI

InChI=1S/C18H18As3N3O3/c22-13-7-10(1-4-16(13)25)19-20(11-2-5-17(26)14(23)8-11)21(19)12-3-6-18(27)15(24)9-12/h1-9,25-27H,22-24H2

InChI Key

ONVRGHLGSHUFDY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[As]2[As]([As]2C3=CC(=C(C=C3)O)N)C4=CC(=C(C=C4)O)N)N)O

Canonical SMILES

C1=CC(=C(C=C1[As]2[As]([As]2C3=CC(=C(C=C3)O)N)C4=CC(=C(C=C4)O)N)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol)
Reactant of Route 2
4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol)
Reactant of Route 3
4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol)
Reactant of Route 4
4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol)
Reactant of Route 5
4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol)
Reactant of Route 6
4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol)

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